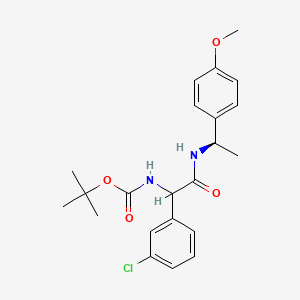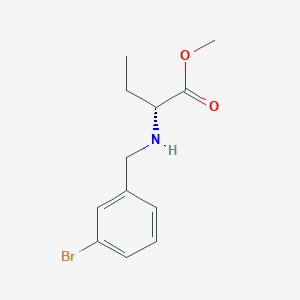
(R)-Methyl 2-((3-bromobenzyl)amino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-((3-bromobenzyl)amino)butanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromobenzyl group attached to the amino moiety and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-((3-bromobenzyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-aminobutanoic acid.
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Bromobenzylation: The protected amino acid is then reacted with 3-bromobenzyl bromide in the presence of a base like sodium hydride to introduce the bromobenzyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to obtain ®-Methyl 2-((3-bromobenzyl)amino)butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: ®-Methyl 2-((3-bromobenzyl)amino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-Methyl 2-((3-bromobenzyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
作用機序
The mechanism of action of ®-Methyl 2-((3-bromobenzyl)amino)butanoate involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- ®-Methyl 2-((3-chlorobenzyl)amino)butanoate
- ®-Methyl 2-((3-fluorobenzyl)amino)butanoate
- ®-Methyl 2-((3-methylbenzyl)amino)butanoate
Comparison:
Uniqueness: The presence of the bromine atom in ®-Methyl 2-((3-bromobenzyl)amino)butanoate imparts unique reactivity, particularly in substitution reactions. Bromine is a good leaving group, making this compound more reactive compared to its chloro, fluoro, or methyl analogs.
Reactivity: The bromine atom also influences the compound’s electronic properties, potentially enhancing its interactions with biological targets.
特性
分子式 |
C12H16BrNO2 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC名 |
methyl (2R)-2-[(3-bromophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-3-11(12(15)16-2)14-8-9-5-4-6-10(13)7-9/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1 |
InChIキー |
ICPKUNLCXFREQF-LLVKDONJSA-N |
異性体SMILES |
CC[C@H](C(=O)OC)NCC1=CC(=CC=C1)Br |
正規SMILES |
CCC(C(=O)OC)NCC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


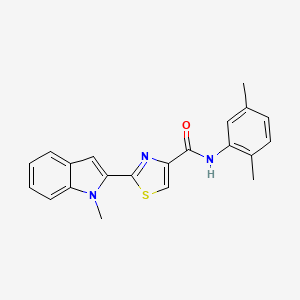
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)

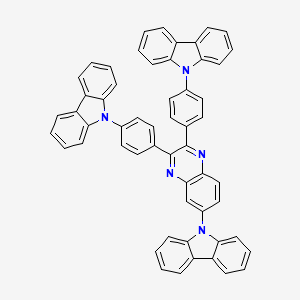
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118929.png)
![Dibenz[b,j]oxacycloundecin-5(8H)-one, 9,10-dihydro-12-hydroxy-7-Methyl-, (6E)-](/img/structure/B14118935.png)

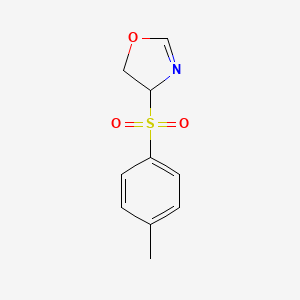
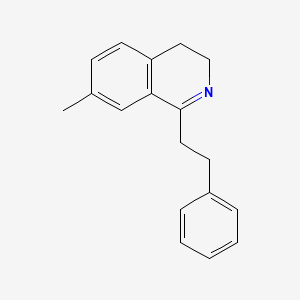
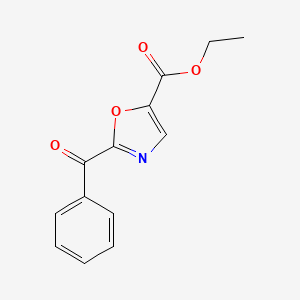
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)
